

BAY-8400: A Technical Whitepaper on a Novel Selective DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in DNA repair makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. This document provides a comprehensive technical overview of **BAY-8400**, a potent and selective, orally bioavailable inhibitor of DNA-PK. We detail its mechanism of action, preclinical biochemical and cellular activity, pharmacokinetic profile, and synergistic efficacy in combination with targeted radioligand therapies. This guide includes structured data tables for quantitative analysis and detailed experimental protocols for key assays, offering valuable insights for researchers in oncology and drug development.

Introduction to DNA-PK and the Rationale for Inhibition

Eukaryotic cells have evolved two major pathways to repair lethal DNA double-strand breaks: the precise, template-driven homologous recombination (HR) and the rapid, but more error-prone, non-homologous end joining (NHEJ).[1][2] The NHEJ pathway is active throughout the cell cycle and is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the DNA-PK catalytic subunit (DNA-PKcs).[1][3] The assembled DNA-PK



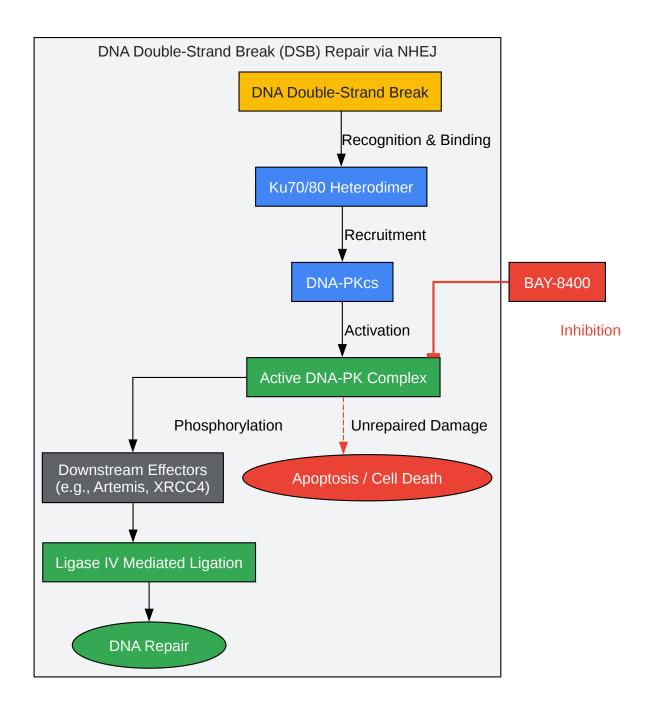
complex orchestrates the processing and ligation of the DNA ends, making DNA-PKcs an essential component of this repair process.[1][3]

Many cancer therapies, including radiotherapy and certain chemotherapies, function by inducing extensive DNA damage, particularly DSBs. Tumors can develop resistance by upregulating DNA repair pathways like NHEJ. Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments, enhancing their therapeutic efficacy. **BAY-8400** emerged from a lead optimization program designed to develop a potent and highly selective DNA-PK inhibitor for use in combination cancer therapies.[1][4]

Mechanism of Action of BAY-8400

BAY-8400 selectively inhibits the kinase activity of the DNA-PKcs. By blocking the catalytic function of this enzyme, **BAY-8400** prevents the phosphorylation of downstream targets and the autophosphorylation of DNA-PKcs itself, which is required for the successful completion of the NHEJ pathway.[1][5] This disruption of DSB repair leads to the accumulation of DNA damage, ultimately triggering cell death, particularly when administered alongside a DNA-damaging agent.





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Figure 1: Mechanism of Action of BAY-8400 in the NHEJ Pathway.



Preclinical Profile of BAY-8400

BAY-8400 has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

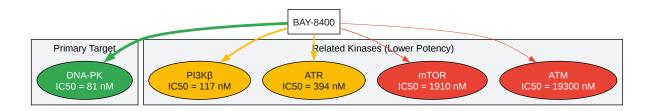
BAY-8400 is a potent inhibitor of DNA-PK with excellent selectivity against other related kinases in the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR. This high selectivity minimizes off-target effects, which is a desirable characteristic for a therapeutic agent.[1][6]

Table 1: In Vitro Potency and Selectivity of BAY-8400

Target/Assay	IC50 Value (nM)	Source(s)		
Biochemical Assays				
DNA-PK	81	[1][6]		
РІЗКβ	117	[6]		
ATR	394	[6]		
mTOR	1910	[6]		
ATM	19300	[6]		
Cellular Mechanistic Assay				

| yH2AX (HT-144 cells) | 69 |[1] |





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Figure 2: Kinase Inhibitory Selectivity Profile of BAY-8400.

Pharmacokinetic and ADME Profile

Pharmacokinetic studies demonstrate that **BAY-8400** has properties suitable for oral administration, including useful aqueous solubility and oral bioavailability across multiple species.[1][7]

Table 2: Summary of Pharmacokinetic and ADME Properties of BAY-8400



ADME Caco-2 Permeability (Papp A - B) In Vitro 305 nm/s [1] Caco-2 Efflux Ratio In Vitro 0.7 [1] hERG Inhibition In Vitro ICSO > 10 μM [1][4] CYP3A4 Inhibition Human ICSO = 15 μM (competitive) [1][6] Other CYP Inhibition (1A2, 2C8, 2C9, 2D6) Human No inhibition up to 20 μM [1][6] Metabolic Stability (Fmax) Human 54% [1] Hepatocytes (90 min) Rat 60% [1] Hepatocytes (90 min) Mouse 28% [1] Pharmacokinetics Plasma Protein Binding (fu) Mouse 49% [1][4] Blood Clearance (IV) Rat 2.2 L/h/kg [1] Volume of Distribution (Vd, IV) Rat 1.8 L/kg [1] Volume of Distribution (Vd, IV) Rat 0.84 h [1] Half-life (t½, IV) Mouse 0.68 h [1] Oral Bloavallability (F) Rat 22% [1]	Parameter	Species	Value	Source(s)
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	Half-life (t½, IV)	Rat	0.84 h	[1]
Oral Bioavailability (F) Rat 22% [1]	Half-life (t½, IV)	Mouse	0.68 h	[1]
	Oral Bioavailability (F)	Rat	22%	[1]



| Half-life (t½, Oral) | Rat | 4.0 h |[1] |

Preclinical In Vivo Efficacy

The therapeutic potential of **BAY-8400** was evaluated in combination with a DNA-damaging agent. Specifically, it was tested with a PSMA-targeted thorium-227 conjugate (a targeted alpha therapy) in a prostate cancer xenograft model. The combination resulted in significant synergistic antitumor efficacy compared to either agent alone.[1]

Table 3: In Vivo Antitumor Efficacy in LNCaP Xenograft Model

Treatment Group	Dose / Schedule	T/Carea Ratio*	Source(s)
Isotype Control	150 kBq/kg, single injection	0.79	[1]
PSMA-TTC (BAY 2315497)	150 kBq/kg, single injection	Not specified	[1]
BAY-8400 + PSMA- TTC	150 mg/kg BAY-8400 (daily, oral) + PSMA- TTC	0.22	[1]

^{*}T/Carea: Ratio of the area under the tumor growth curve for the treated (T) vs. control (C) group.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used in the characterization of **BAY-8400**.

Biochemical DNA-PK Activity Assay (TR-FRET)

This assay quantitatively measures the kinase activity of DNA-PK by detecting the phosphorylation of a specific substrate.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used.
 A biotinylated peptide substrate is phosphorylated by DNA-PK in the presence of ATP. The



reaction is stopped, and a Europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) are added.

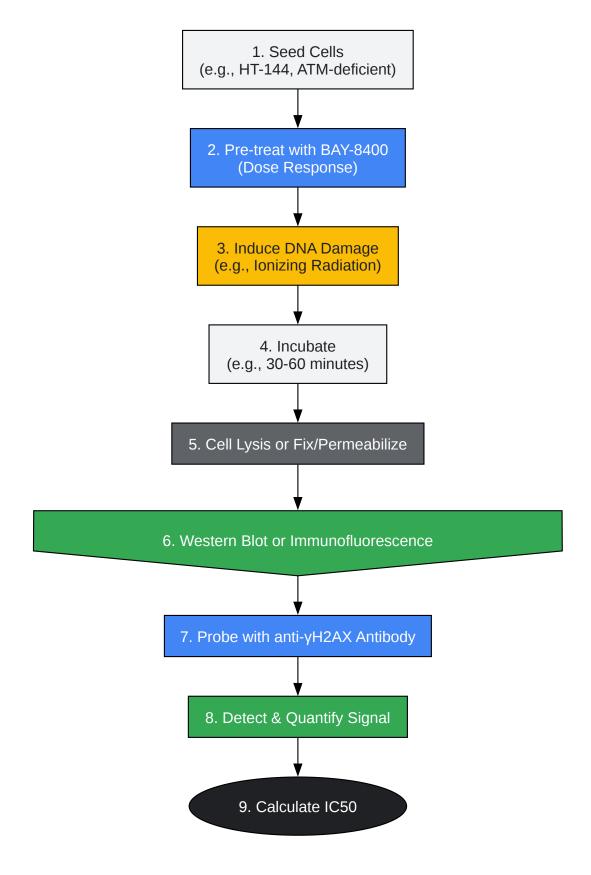
Procedure:

- Dispense DNA-PK enzyme, biotinylated peptide substrate, and activating DNA into a 384well assay plate.
- Add serial dilutions of BAY-8400 or vehicle control (DMSO).
- Initiate the kinase reaction by adding a solution containing ATP and MgCl2.
- Incubate at room temperature for 60 minutes.
- Stop the reaction by adding EDTA.
- Add the detection mix (Europium-labeled antibody and streptavidin-APC) and incubate for
 60 minutes.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
- Data Analysis: The ratio of the emissions (665 nm / 620 nm) is calculated. IC50 values are
 determined by plotting the percent inhibition against the log concentration of BAY-8400 and
 fitting the data to a four-parameter logistic equation.

Cellular yH2AX Phosphorylation Assay

This cell-based assay measures the inhibition of a key pharmacodynamic biomarker of the DNA damage response. Phosphorylation of H2AX to form yH2AX is one of the earliest events following a DSB and is mediated by PIKKs including DNA-PK.





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- To cite this document: BenchChem. [BAY-8400: A Technical Whitepaper on a Novel Selective DNA-PK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827710#bay-8400-as-a-selective-dna-pk-inhibitor]

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